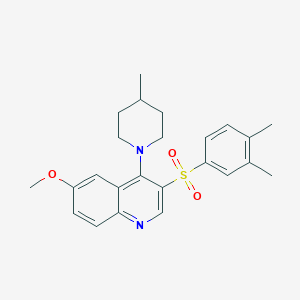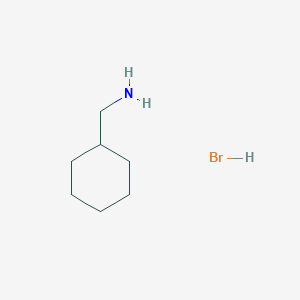
5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a flavonoid compound, which belongs to a class of polyphenolic compounds known for their diverse biological activities Flavonoids are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and anticancer properties
作用機序
Target of Action
The primary target of 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is tyrosinase , a multifunctional glycosylated and copper-containing oxidase . Tyrosinase is highly prevalent in plants and animals and plays a pivotal role in catalyzing the two key steps of melanogenesis .
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity . This interaction results in the reduction of melanogenesis, a process that produces melanin, a pigment responsible for color in skin, hair, and eyes .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This enzyme catalyzes the hydroxylation of tyrosine to dihydroxyphenylalanine (DOPA), and the oxidation of DOPA to dopaquinone . By inhibiting tyrosinase, the compound reduces the production of melanin .
Pharmacokinetics
As a flavonoid derivative , it is expected to have good bioavailability. Flavonoids are known to be well-absorbed in the gut and metabolized extensively, which can influence their bioavailability and therapeutic effects .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of melanin production . This can lead to a lightening of skin color and could potentially be used to treat hyperpigmentation disorders .
生化学分析
Biochemical Properties
It is known that phenolic compounds, which this compound is a part of, are made of one or more hydroxyl groups directly attached to one or more aromatic rings . These compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .
Molecular Mechanism
It is known that tyrosinase, a multifunctional glycosylated and copper-containing oxidase, plays a pivotal role in catalyzing the two key steps of melanogenesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves the use of starting materials such as 2-hydroxyacetophenone and 2-methoxybenzaldehyde. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation. One common method involves the use of a base-catalyzed aldol condensation followed by cyclization under acidic conditions to form the chromone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the process more sustainable .
化学反応の分析
Types of Reactions
5,7-Dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromone ring can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to form ethers or esters.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Ethers and esters.
科学的研究の応用
5,7-Dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial activities.
類似化合物との比較
Similar Compounds
Chrysin: 5,7-Dihydroxyflavone, known for its anti-inflammatory and anticancer properties.
Apigenin: 4’,5,7-Trihydroxyflavone, known for its antioxidant and anti-inflammatory activities.
Kaempferol: 3,5,7-Trihydroxyflavone, known for its anticancer and cardioprotective effects.
Uniqueness
5,7-Dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is unique due to the presence of the methoxy group at the 2-position, which can influence its biological activity and solubility. This structural feature may enhance its ability to interact with specific molecular targets and improve its pharmacokinetic properties .
特性
IUPAC Name |
5,7-dihydroxy-3-(2-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-13-5-3-2-4-10(13)11-8-21-14-7-9(17)6-12(18)15(14)16(11)19/h2-8,17-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUDWBFIVIMNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2770843.png)






![3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B2770856.png)

![6-(3-chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2770858.png)
![1-(2-chloro-6-fluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2770860.png)
